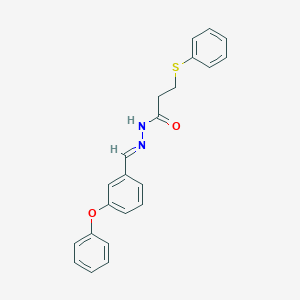
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide, also known as HMAH, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. HMAH belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group (C=O). In
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. Inflammation is mediated by various signaling pathways such as NF-κB and MAPK, and this compound has been shown to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In animal models, this compound has been shown to reduce inflammation and improve various physiological parameters such as blood glucose levels and lipid profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. This compound has also been shown to have good stability and solubility properties, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research on 2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide. One direction is to further explore its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the discovery of new targets for drug development. Additionally, the development of new analogs of this compound with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide can be synthesized by the condensation reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-hydroxyacetohydrazide in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting compound is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Inflammation is a key factor in many diseases, and this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its antibacterial and antifungal properties.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-16-9-3-2-7(4-8(9)14)5-11-12-10(15)6-13/h2-5,13-14H,6H2,1H3,(H,12,15)/b11-5+ |
Clave InChI |
FQAXVRMVGIIZKO-VZUCSPMQSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)CO)O |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CO)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B306634.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B306637.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)


![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)